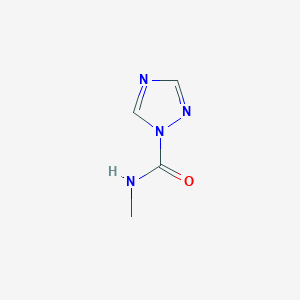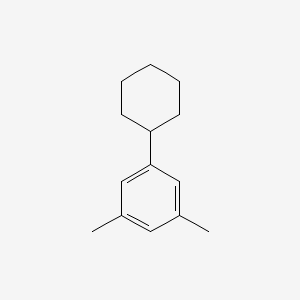![molecular formula C11H10N4O4 B14693296 ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)
ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester is a complex organic compound with the molecular formula C11H10N4O4 This compound is characterized by the presence of a cyano group, a nitro group, and a phenylhydrazono moiety attached to an acetic acid ethyl ester backbone
Métodos De Preparación
The synthesis of cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester typically involves the reaction of ethyl cyanoacetate with 3-nitrobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Substitution: The phenylhydrazono moiety can participate in nucleophilic substitution reactions, where the hydrazono group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, hydrochloric acid, sodium hydroxide, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals, dyes, and pigments, as well as in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The presence of the cyano and nitro groups allows the compound to form strong interactions with target proteins, leading to changes in their conformation and function.
Comparación Con Compuestos Similares
Cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester can be compared with other similar compounds, such as:
2-Cyano-3-(4-nitro-phenyl)-3-oxo-propionic acid ethyl ester: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
3-(3-Nitro-phenyl)-2-thiocyanato-propionic acid ethyl ester: This compound contains a thiocyanato group instead of a hydrazono group.
2-(3-Nitro-phenyl)-hydrazono-3-oxo-butyric acid ethyl ester: This compound has a similar hydrazono moiety but with a different carbon backbone.
The uniqueness of cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H10N4O4 |
|---|---|
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
ethyl (2E)-2-cyano-2-[(3-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)10(7-12)14-13-8-4-3-5-9(6-8)15(17)18/h3-6,13H,2H2,1H3/b14-10+ |
Clave InChI |
MFIVWVLGURGFJS-GXDHUFHOSA-N |
SMILES isomérico |
CCOC(=O)/C(=N/NC1=CC(=CC=C1)[N+](=O)[O-])/C#N |
SMILES canónico |
CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
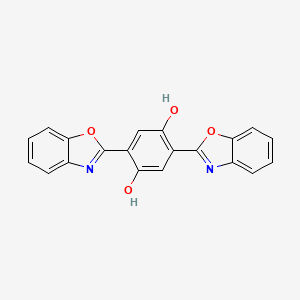
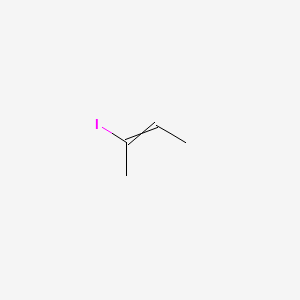
![2-(4-Chlorophenyl)pyrido[3,4-b]pyrazin-8-amine](/img/structure/B14693234.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
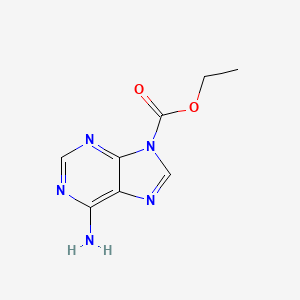
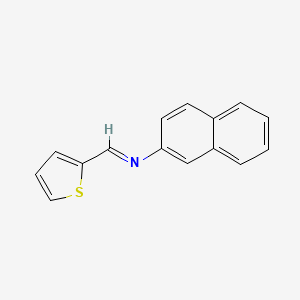
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)


